3-Furan-2-yl-2-(4-phenyl-thiazol-2-yl)-acrylonitrile
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c17-10-13(9-14-7-4-8-19-14)16-18-15(11-20-16)12-5-2-1-3-6-12/h1-9,11H/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRQBWIPDFIOQZ-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CO3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Furan-2-yl-2-(4-phenyl-thiazol-2-yl)-acrylonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies highlighting its efficacy.
Chemical Structure and Synthesis
The compound this compound can be characterized by its distinct structural features, which include a furan ring, a thiazole moiety, and an acrylonitrile group. The synthesis typically involves multi-step reactions that integrate these components effectively. The molecular formula is with a molecular weight of approximately 212.27 g/mol .
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across various cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.61 ± 1.92 | Induction of apoptosis and cell cycle arrest |
| HT29 (Colon Cancer) | 1.98 ± 1.22 | Inhibition of Bcl-2 protein interactions |
| A431 (Skin Cancer) | < 1.00 | Modulation of apoptotic pathways |
The structure-activity relationship studies suggest that the presence of the thiazole ring is crucial for enhancing cytotoxic activity, as it facilitates interaction with cellular targets involved in apoptosis .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising activity:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 16 | Moderate |
| Escherichia coli | 32 | Moderate |
| Candida albicans | 8 | Significant |
In these studies, the compound demonstrated superior efficacy compared to standard antibiotics, suggesting potential as a lead compound for developing new antimicrobial agents .
Case Study 1: Anticancer Activity in MCF-7 Cells
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in the percentage of cells in the sub-G1 phase, indicating apoptosis induction. The study concluded that the compound's mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins like Bcl-2 .
Case Study 2: Antimicrobial Efficacy Against Biofilms
In another investigation focusing on biofilm-forming pathogens, the compound exhibited significant inhibition of biofilm formation in Staphylococcus epidermidis. The results indicated a reduction in biofilm biomass by up to 70% at concentrations as low as 8 µg/mL. This suggests that the compound may not only act as an antimicrobial agent but also possess properties that disrupt biofilm integrity, which is crucial for treating chronic infections .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 3-furan-2-yl-2-(4-phenyl-thiazol-2-yl)-acrylonitrile exhibit promising anticancer properties. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, a study highlighted the synthesis of related compounds that showed significant cytotoxic effects against breast cancer cells, with IC50 values indicating potent activity .
Antimicrobial Properties
The thiazole ring present in the compound is known for its antimicrobial efficacy. Various studies have reported that thiazole derivatives possess broad-spectrum antibacterial and antifungal activities. The incorporation of the furan moiety enhances these properties, making this compound a candidate for further development as an antimicrobial agent. For instance, compounds derived from this structure have shown effectiveness against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations comparable to established antibiotics .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored. Thiazole derivatives are recognized for their ability to inhibit inflammatory mediators, making them suitable for treating conditions like arthritis and other inflammatory diseases. Research has demonstrated that modifications to the thiazole structure can enhance anti-inflammatory activity, suggesting that this compound could be optimized for such therapeutic uses .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor has been investigated for use in organic light-emitting diodes (OLEDs) and organic solar cells. The furan moiety contributes to its electron-donating properties, enhancing charge transport within these devices .
Photovoltaic Applications
Recent studies have focused on the incorporation of this compound into photovoltaic materials due to its favorable absorption characteristics in the visible spectrum. The modification of its structure can lead to improved efficiency in energy conversion processes, making it a candidate for next-generation solar cell technologies .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps, including the formation of the thiazole ring and subsequent coupling reactions with furan derivatives. Researchers are continually exploring structural modifications to enhance its pharmacological properties and material performance.
Chemical Reactions Analysis
1,3-Dipolar Cycloaddition Reactions
The acrylonitrile group participates in 1,3-dipolar cycloadditions with azomethine ylides, yielding spirocyclic pyrrolidine derivatives.
| Reaction Partner | Regioselectivity | Diastereoselectivity |
|---|---|---|
| Azomethine ylide (from isatin) | exo/endo pathways | Dependent on dipolarophile substituents |
Key Observations :
-
Global electrophilicity index () calculations (B3LYP/cc-pVTZ) confirm polar reaction character.
-
Molecular electrostatic potential (MESP) analysis reveals charge-complementary interactions driving stereoselectivity .
Example :
Nucleophilic Additions
The acrylonitrile’s β-carbon undergoes nucleophilic attacks due to its electron-deficient nature.
| Nucleophile | Product | Application |
|---|---|---|
| Thiols | Thioether adducts | Prodrug development |
| Amines | β-Aminoacrylonitriles | Intermediate for bioactive derivatives |
Experimental Evidence :
-
Michael addition with benzothiazole thiols confirmed via -NMR (disappearance of acrylonitrile proton at δ 7.5 ppm) .
Polymerization and Crosslinking
The compound acts as a monomer in radical-initiated polymerization, forming conjugated polymers with optoelectronic applications.
| Conditions | Polymer Properties |
|---|---|
| Initiator: AIBN (2 mol%) | : 15–20 kDa, PDI: 1.8–2.2 |
| Solvent: DMF, 70°C | Fluorescence : 450–470 nm |
Biological Interactions
The compound inhibits acetylcholinesterase (AChE) via π-π stacking and hydrogen bonding:
| Interaction Site | Residues Involved | Biological Effect |
|---|---|---|
| Thiazole ring | Trp279 (π-π) | Anticancer activity (IC: 5–10 µM) |
| Nitrile group | Phe288 (H-bond) | Neuroprotective potential |
Docking Studies :
Oxidative and Reductive Transformations
| Reaction Type | Conditions | Product |
|---|---|---|
| Oxidation (O) | CuCl catalyst, DMSO | Epoxide derivatives |
| Reduction (H) | Pd/C, 50 psi | Amine-functionalized analog |
Mechanistic Note :
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition at 220–250°C, forming:
-
Volatiles : CO, HCN (detected via GC-MS).
-
Residue : Carbonized thiazole-furan matrix.
Comparison with Similar Compounds
Key Observations:
Thiazole Substituents: Phenyl vs. Electron-Deficient Groups: Nitro-substituted thiazoles (e.g., ) exhibit stronger electrophilicity, correlating with increased cytotoxicity in cancer cell lines .
Acrylonitrile Modifications :
- Furan vs. Thiophene : Replacing the furan-2-yl group with thiophene (as in derivatives) reduces planarity but enhances π-stacking capacity, affecting membrane permeability .
- Polar Groups : Hydroxy-methoxyphenyl substituents () improve water solubility but may reduce bioavailability due to hydrogen bonding with plasma proteins .
Biological Activity :
- The target compound demonstrated broad-spectrum anticancer activity in the NCI60 panel, likely due to its balanced hydrophobicity and electrophilicity .
- Nitro- and chloro-substituted analogs () showed higher potency, possibly due to irreversible binding via nitro-reduction or alkylation mechanisms .
Physicochemical Properties
- Solubility : Phenyl and furan groups confer lipophilicity, limiting aqueous solubility. Hydroxy-methoxyphenyl analogs () show 2–3× higher solubility in PBS .
- Thermal Stability : Thiazole rings enhance stability, with melting points ranging from 180–220°C for most derivatives .
- Electrochemical Behavior : Ferrocenyl derivatives () exhibit redox activity, useful in biosensing applications .
Q & A
Q. What established synthetic routes are available for 3-Furan-2-yl-2-(4-phenyl-thiazol-2-yl)-acrylonitrile?
A common method involves condensation reactions between furan-2-carbaldehyde derivatives and thiazole precursors. For example, a modified Knoevenagel condensation using aromatic aldehydes and acrylonitrile intermediates in the presence of piperidine as a catalyst (ethanol solvent, reflux conditions) yields high-purity products . Multi-step protocols may include cyclization of thiazole rings using thiourea derivatives or coupling reactions with furan-containing precursors .
Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?
Key techniques include:
- X-ray crystallography for resolving molecular conformation and intermolecular interactions (e.g., π-π stacking in thiazole-furan systems) .
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and acrylonitrile geometry (e.g., E/Z isomerism) .
- Hirshfeld surface analysis to quantify non-covalent interactions in crystalline phases .
- Mass spectrometry (HRMS) for molecular weight validation .
Q. How can researchers conduct initial bioactivity screening for this compound?
Standard protocols involve:
- Antimicrobial assays (e.g., agar diffusion or microdilution) against Gram-positive/negative bacteria and fungi, with ciprofloxacin and fluconazole as positive controls .
- Anti-inflammatory evaluation via COX-2 inhibition assays or carrageenan-induced edema models in rodents .
- Cytotoxicity testing using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for thiazole-acrylonitrile derivatives?
- Core modifications : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) on the phenyl ring to assess electronic effects on bioactivity .
- Scaffold hybridization : Replace the furan ring with benzofuran or pyridine moieties to evaluate steric and solubility impacts .
- Pharmacophore mapping : Use docking simulations to identify critical binding motifs (e.g., acrylonitrile’s nitrile group for hydrogen bonding) .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Assay standardization : Validate protocols using consistent cell lines, bacterial strains, and inhibitor concentrations .
- Purity verification : Employ HPLC or TLC to rule out impurities (>95% purity required for reliable data) .
- Solvent effects : Test activity in polar (DMSO) vs. non-polar (ethanol) solvents to assess solubility-driven discrepancies .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock/Vina) : Simulate binding to enzymes like COX-2 or bacterial dihydrofolate reductase .
- DFT calculations : Optimize geometries at B3LYP/6-311G(d,p) level to correlate electronic properties (HOMO-LUMO gaps) with reactivity .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .
Q. How to optimize reaction conditions for higher yields in multi-step syntheses?
- Catalyst screening : Compare piperidine, DBU, or ionic liquids for condensation efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization kinetics in thiazole formation .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield .
Q. What strategies analyze crystal packing and intermolecular interactions in this compound?
- X-ray diffraction : Resolve bond lengths/angles and identify hydrogen bonds (e.g., C≡N⋯H interactions) .
- Hirshfeld analysis : Quantify contributions of H-bonding (N–H⋯O), van der Waals forces, and π-π contacts to crystal stability .
- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C to guide storage conditions .
Q. What mechanistic insights explain the compound’s cyclization during synthesis?
- Nucleophilic attack : Thiol groups in thiourea derivatives attack carbonyl carbons, forming thiazole rings .
- Acid/base catalysis : Piperidine deprotonates intermediates, facilitating enolate formation in Knoevenagel reactions .
- Kinetic vs. thermodynamic control : Varying temperatures (room temp vs. reflux) alter E/Z acrylonitrile ratios .
Q. How to evaluate the compound’s stability under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
